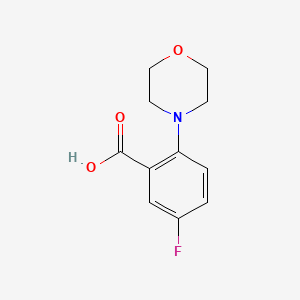![molecular formula C9H13NO2S B1438727 3-[(Ethanesulfonyl)methyl]aniline CAS No. 1153557-35-7](/img/structure/B1438727.png)
3-[(Ethanesulfonyl)methyl]aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of anilines, such as “3-[(Ethanesulfonyl)methyl]aniline”, involves various methods. One common method is the palladium-catalyzed amination . This process involves reactions of secondary amines, primary amines, and ammonia equivalents . The reaction conditions and the choice of reactants can significantly influence the outcome of the synthesis .Chemical Reactions Analysis
Anilines, including “3-[(Ethanesulfonyl)methyl]aniline”, are very reactive towards electrophilic aromatic substitution . By varying the number and position of methyl substituents on both the aromatic ring and amine functional group, we can explore the ultrafast production of photofragments as a function of molecular structure .Applications De Recherche Scientifique
Palladium-Catalyzed Amination
3-[(Ethanesulfonyl)methyl]aniline derivatives are used in palladium-catalyzed amination processes. Research demonstrates that using these derivatives, sensitive anilines and functional groups can be prepared efficiently (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).
Mono-N-Methylation of Anilines
These compounds are also relevant in the mono-N-methylation of anilines using methanol as a source. This process is catalyzed by manganese pincer-complex under mild conditions, allowing for a variety of aniline derivatives to be methylated (Bruneau‐Voisine, Wang, Dorcet, Roisnel, Darcel, & Sortais, 2017).
Synthesis of Novel Aniline Derivatives
The compound facilitates the synthesis of novel aniline derivatives. For instance, Michael addition of substituted anilines to methyl acrylate in acidic medium yielded methyl 3-(substituted anilino)propionates, which were further processed into various other compounds (Saeed, Hussain, Abbas, & Bolte, 2009).
Nitration of Aromatic Compounds
In the nitration of aromatic compounds, including aniline derivatives, 3-[(Ethanesulfonyl)methyl]aniline is significant. A specific study highlighted the use of 3-Methyl-1-sulfonic acid imidazolium nitrate for the efficient nitration of these compounds (Zolfigol, Khazaei, Moosavi-Zare, Zare, Kruger, Asgari, Khakyzadeh, & Kazem-Rostami, 2012).
NMR Spectroscopy Applications
3-[(Ethanesulfonyl)methyl]aniline derivatives are also important in nuclear magnetic resonance (NMR) spectroscopy. A study analyzing anilines and their methyl derivatives through C13 NMR spectroscopy provides insights into the effect of methyl substituents on these compounds (Lauterbur, 1963).
Safety and Hazards
While specific safety and hazard information for “3-[(Ethanesulfonyl)methyl]aniline” is not available, anilines are generally considered hazardous. They are combustible, may cause an allergic skin reaction, cause serious eye damage, may cause drowsiness or dizziness, are suspected of causing genetic defects and cancer, and are toxic if swallowed, in contact with skin, or if inhaled .
Propriétés
IUPAC Name |
3-(ethylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-13(11,12)7-8-4-3-5-9(10)6-8/h3-6H,2,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGSKKMKVOZZYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC(=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Ethanesulfonyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1438645.png)
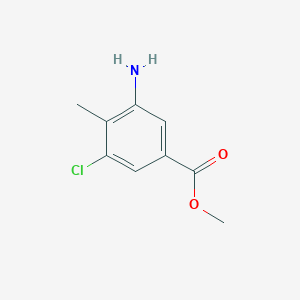
![Tert-butyl 4-[3-(methoxycarbonyl)-4-nitrophenyl]-tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1438648.png)
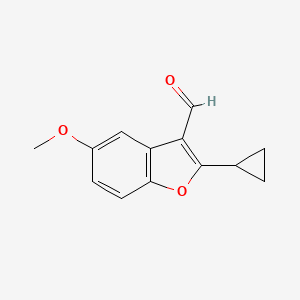
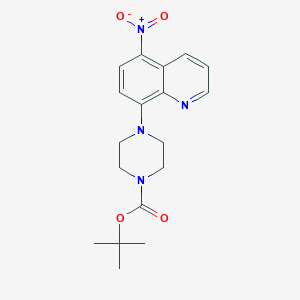


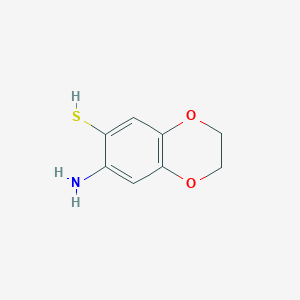
![3-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline](/img/structure/B1438657.png)
![1-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}piperidine-3-carboxylic acid](/img/structure/B1438658.png)
![Ethyl 3-[(2-hydroxybenzyl)amino]benzoate](/img/structure/B1438659.png)
![1-[benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B1438661.png)
